molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B064034
M. Wt: 293.73 g/mol
InChI Key: HPWMGRLPNPQCQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine, involves several key steps. One method involves the condensation of 2-methylsulfanyl-4-hydroxy-6-aminopyrimidine with 2-chloro-4-acetoxybutanal, leading to derivatives that are then further modified to achieve the desired substitution at the 7 position with a phenylsulfonyl group (Williams, D. M., Loakes, D., & Brown, D. M., 1998).

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system combining a pyrrole and a pyrimidine ring. This core structure provides a rigid framework that influences the compound's chemical reactivity and physical properties. Studies utilizing X-ray crystallography have revealed detailed insights into the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Shah, R. D., Jotani, M., & Jasinski, J., 2010).

Chemical Reactions and Properties

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine participates in various chemical reactions, including nucleophilic substitution, due to the presence of the chloro and phenylsulfonyl functional groups. These reactions are pivotal for further derivatization of the compound, enabling the synthesis of a wide array of pyrrolopyrimidine derivatives with potential biological activities. The sulfonyl group, in particular, plays a significant role in modulating the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for synthetic applications (Brown, D. J., & Ford, P. W., 1967).

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : The compound 7-chloro-4-phenylsulfonyl quinoline has been found to exhibit good anti-inflammatory potential .
    • Method : The compound was screened against inflammation in mice using croton oil .
    • Results : The compound was found to exhibit good anti-inflammatory potential .
  • Field : Neurology

    • Application : 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) has shown positive effects on motor and biochemical behavioral parameters in a model of Parkinson’s Disease (PD), in Drosophila melanogaster .
    • Method : Flies of both sexes with two days of age were used and divided into four groups: 1 control group, 2 4-PSQ (25 μM) group, 3 ROT (500 μM) group, and [4] 4-PSQ (25 μM) + ROT (500 μM) group, exposed to a diet with ROT and/or 4-PSQ for seven days .
    • Results : The treatment with 4-PSQ was effective in reversing the ROT-induced deficits in flies, improving spontaneous locomotor activity, learning, memory, and anxiety-like behavior .
  • Field : Neurology

    • Application : 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) has shown positive effects on learning, short-term memory, and anxiety-like behaviors in a mimetic model of Parkinson’s disease in Drosophila melanogaster .
    • Method : Flies of both sexes with two days of age were used and divided into four groups: 1 control group, 2 4-PSQ (25 μM) group, 3 ROT (500 μM) group, and 4 4-PSQ (25 μM) + ROT (500 μM) group, exposed to a diet with ROT and/or 4-PSQ for seven days .
    • Results : The treatment with 4-PSQ was effective in reversing the ROT-induced deficits in flies, improving spontaneous locomotor activity, learning, memory, and anxiety-like behavior .
  • Field : Pharmacology

    • Application : 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has been found to exhibit antinociceptive and anti-inflammatory effects .
    • Method : Mice were orally pretreated with PSOQ (0.01-10 mg/kg), meloxicam (10 mg/kg), 30 min prior to the acetic acid, hot-plate and open field tests .
    • Results : PSOQ reduced abdominal writhing induced by acetic acid, while meloxicam presented no effect .
  • Field : Neurology

    • Application : 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) has shown positive effects on learning, short-term memory, and anxiety-like behaviors in a mimetic model of Parkinson’s disease in Drosophila melanogaster .
    • Method : Flies of both sexes with two days of age were used and divided into four groups: 1 control group, 2 4-PSQ (25 μM) group, 3 ROT (500 μM) group, and 4 4-PSQ (25 μM) + ROT (500 μM) group, exposed to a diet with ROT and/or 4-PSQ for seven days .
    • Results : The treatment with 4-PSQ was effective in reversing the ROT-induced deficits in flies, improving spontaneous locomotor activity, learning, memory, and anxiety-like behavior .
  • Field : Pharmacology

    • Application : 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has been found to exhibit antinociceptive and anti-inflammatory effects .
    • Method : Mice were orally pretreated with PSOQ (0.01-10 mg/kg), meloxicam (10 mg/kg), 30 min prior to the acetic acid, hot-plate and open field tests .
    • Results : PSOQ reduced abdominal writhing induced by acetic acid, while meloxicam presented no effect .

Future Directions

The future directions for research on “4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine” and similar compounds could include further exploration of their synthesis processes, mechanisms of action, and potential pharmacological applications .

properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMGRLPNPQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449373
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

CAS RN

186519-89-1
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried flask under nitrogen, 780 mg of 60% sodium hydride (19.5 mmol) in mineral oil was added to 30 mL of dimethylformamide (DMF) and the resulting mixture cooled to 0° C. A solution of 2.0 g (13.0 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 10 mL of DMF was added slowly over a 5 min period. The reaction was stirred for 10 min at which time generation of hydrogen (H2) ceased. Benzenesulfonylchloride (1.7 mL/13.0 mmol) was added, the reaction warmed to room temperature and stirred for 1 h. Water was added, and the resulting precipitate was filtered and dried in vacuo to obtain 3.4 g (89%) of the title compound as a crystalline solid, mp 163-167° C.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65.12 mmol, 1.0 eq) in THF (300 mL), NaH (5.30 g, 130.24 mmol, 2 eq) was added at 0° C. After 3 h, benzenesulfonyl chloride (22.53 g, 130.24 mmol, 2 eq) was added. The temperature was warmed to RT and continued for 1 h. The reaction mixture was poured into sat. NH4Cl and extracted with EtOAc. The organic layers were dried, concentrated and purified by column chromatography (eluting with 10% EtOAc in PE) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as brown solid (4.5 g, 24% in yield)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 0.065 mol) in THF (300 mL) was added potassium tert-butoxide (9.15 g, 0.082 mol) at r.t. over 5 min. A slight exotherm was noticed and suspension was cooled with the aid of a water bath. Benzenesulfonyl chloride (10.5 mL, 0.082 mol) was then added drop-wise over a period of 10 min and the resulting suspension stirred for a further 3 h. Then water (20 mL) was added drop-wise and the solution was then stirred for 15 min. The solvent was evaporated under reduced pressure and the reaction mixture was eluted with ethyl acetate (1.2 l), washed with brine (2×100 mL), dried and concentrated. The resulting solid was triturated with ethyl acetate (50 mL) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 6.75 (1H, d), 7.55-7.625 (2H, t), 7.70 (1H, t), 7.82 (1H, d), 8.25 (1H, d) and 8.80 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
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4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Citations

For This Compound
4
Citations
T Beckers, A Sellmer, E Eichhorn, H Pongratz… - Bioorganic & medicinal …, 2012 - Elsevier
Several members of the quinazoline class of known tyrosine kinase inhibitors are approved anticancer agents, often showing selectivity for receptors of the HER/ErbB-family. Combining …
Number of citations: 45 www.sciencedirect.com
J Han, S Henriksen, KG Nørsett, E Sundby… - European Journal of …, 2016 - Elsevier
The present study describes our continuous effort to develop epidermal growth factor receptor (EGFR) inhibitors based on the 6-aryl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The activity…
Number of citations: 24 www.sciencedirect.com
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
A series of cardiac troponin I-interacting kinase (TNNI3K) inhibitors arising from 3-((9H-purin-6-yl)amino)-N-methyl-benzenesulfonamide (1) is disclosed along with fundamental …
Number of citations: 42 pubs.acs.org
D Rong, K Zhou, W Fang, H Yang… - Journal of Medicinal …, 2022 - ACS Publications
PRMT5 is a major type II protein arginine methyltransferase and plays important roles in diverse cellular processes. Overexpression of PRMT5 is implicated in various types of cancer. …
Number of citations: 6 pubs.acs.org

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